Methyl 4-(2,4-dichlorophenoxy)butanoate

Chromatography Environmental Analysis QSAR Modeling

In multi-residue pesticide analysis, co-elution of chlorophenoxy methyl esters compromises quantification accuracy. Methyl 4-(2,4-dichlorophenoxy)butanoate (2,4-DB methyl ester) resolves this as a certified reference standard with distinct retention behavior driven by elevated lipophilicity (XLogP3 = 3.9) versus lower-logP analogs. • Optimized for EPA Methods 515, 8150B, and 8151A across water, soil, and agricultural commodity matrices. • Suitable for ISO/IEC 17025-accredited laboratory calibration, method validation, and environmental fate studies. • Neat standard with H410 aquatic toxicity classification; UN 3077 Class 9 hazmat shipping managed globally.

Molecular Formula C11H12Cl2O3
Molecular Weight 263.11 g/mol
CAS No. 18625-12-2
Cat. No. B099279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,4-dichlorophenoxy)butanoate
CAS18625-12-2
Molecular FormulaC11H12Cl2O3
Molecular Weight263.11 g/mol
Structural Identifiers
SMILESCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H12Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3
InChIKeyNKXSNMCGZZWMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2,4-dichlorophenoxy)butanoate Overview


Methyl 4-(2,4-dichlorophenoxy)butanoate (CAS 18625-12-2), also known as 2,4-DB methyl ester, is the methyl ester derivative of the systemic phenoxy herbicide 2,4-DB [1]. As a member of the chlorophenoxy herbicide class, it functions as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth in susceptible broadleaf weeds [1]. Its primary utility in scientific and industrial settings is as a high-purity analytical reference standard for environmental monitoring and pesticide residue analysis .

Certified analytical reference standard for 2,4-DB residue monitoring
Distinct lipophilicity profile for chromatographic method optimization
2,4-DB pro-herbicide scaffold for plant biotechnology research

Methyl 4-(2,4-dichlorophenoxy)butanoate: Generic Substitution Risks


Substituting Methyl 4-(2,4-dichlorophenoxy)butanoate with other chlorophenoxy methyl esters—such as 2,4-D methyl ester, MCPA methyl ester, or Dalapon methyl ester—is scientifically invalid due to significant differences in physicochemical properties that directly impact analytical method performance, chromatographic behavior, and environmental fate studies [1]. The compound's unique lipophilicity (XLogP3 = 3.9) distinguishes it from closely related analogs, which exhibit markedly lower logP values, affecting retention times in reverse-phase liquid chromatography and extraction efficiencies in multi-residue pesticide analysis [2].

Lipophilicity mismatch alters method performance
Lower-logP analogs (e.g., 2,4-D methyl ester) may shift retention and extraction efficiency in multi-residue workflows.
Analytical certification and method inclusion may not transfer
PESTANAL grade and inclusion in EPA multi-residue methods are product-specific; substitute standards may lack these validations.
Aquatic toxicity profile differs across chlorophenoxy esters
H410 classification cannot be assumed for all class members; compound-specific ecotoxicity data are required.

Methyl 4-(2,4-dichlorophenoxy)butanoate: Key Evidence


Lipophilicity Among Chlorophenoxy Methyl Esters

Methyl 4-(2,4-dichlorophenoxy)butanoate exhibits a significantly higher computed octanol-water partition coefficient (XLogP3 = 3.9) compared to its closest chlorophenoxy methyl ester analogs, including 2,4-D methyl ester (LogP ≈ 2.55), MCPA methyl ester (LogP ≈ 2.20–2.65), and Dalapon methyl ester (LogP ≈ 1.27–1.35) [1][2]. This 1.3–2.6 unit increase in logP translates to approximately 20- to 400-fold greater lipophilicity, which critically influences reversed-phase HPLC retention times and solid-phase extraction recoveries during multi-residue pesticide analysis [1].

Lipophilicity comparison
Reported
XLogP3 = 3.9; 1.3–2.6 logP units higher vs. 2,4-D methyl ester (≈2.55), MCPA methyl ester (≈2.20–2.65), Dalapon methyl ester (≈1.27–1.35) — ~20–400× greater lipophilicity
Retention and extraction differ; requires method-specific validation
Substitution may alter analytical performance in EPA/ISO protocols
Chromatography Environmental Analysis QSAR Modeling

Analytical Standard Purity Certification

Methyl 4-(2,4-dichlorophenoxy)butanoate is commercially available as a PESTANAL® analytical standard (Sigma-Aldrich Cat. No. 31244), a designation reserved for high-purity reference materials specifically developed and certified for pesticide residue analysis according to international regulatory guidelines . In contrast, alternative chlorophenoxy methyl esters such as 2,4-D methyl ester and MCPA methyl ester are also available as analytical standards but possess different chromatographic properties that preclude direct substitution in established multi-residue methods such as EPA Method 8151A and EPA Method 515 [1].

PESTANAL certification
Specification review
Certified PESTANAL analytical standard; included in EPA Methods 515, 8150B, 8151A for chlorophenoxy herbicide residue analysis
Ensures traceability for ISO/IEC 17025 method validation
Other chlorophenoxy methyl esters lack identical method certification
Analytical Chemistry Quality Control Regulatory Compliance

Alfalfa Somatic Embryogenesis Enhancement

The parent acid, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), improves somatic embryo development in alfalfa (Medicago sativa) cell cultures compared to the widely used synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D) [1]. Specifically, development of alfalfa embryos, as measured by plantlet formation from individual embryos, is enhanced by 4-(2,4-dichlorophenoxy)butanoic acid compared with induction using 2,4-D [1]. While this study examined the free acid rather than the methyl ester, the methyl ester serves as a pro-herbicide that is hydrolyzed to the active acid in planta, suggesting that formulations containing the methyl ester may confer similar tissue culture advantages [2].

Somatic embryogenesis
Class-level
Reported qualitative improvement in alfalfa plantlet formation with 4-(2,4-dichlorophenoxy)butanoic acid compared to 2,4-D; methyl ester is a pro-herbicide precursor
Plantlet formation context (acid form); class-level inference
Methyl ester hydrolysis expected; direct ester data limited
Plant Biotechnology Tissue Culture Synthetic Auxin

Environmental Hazard and Ecotoxicity

Methyl 4-(2,4-dichlorophenoxy)butanoate carries the GHS hazard statement H410, indicating it is 'Very toxic to aquatic life with long lasting effects' [1]. This classification is shared with the parent acid 2,4-DB, which is noted to be moderately toxic to birds, earthworms, honeybees, and most aquatic organisms, with potential for persistence in aquatic systems [2]. In contrast, other chlorophenoxy herbicides such as MCPA and 2,4-D have lower aquatic toxicity classifications in certain regulatory frameworks, underscoring the need for compound-specific environmental risk assessment rather than class-based generalizations [2].

Aquatic hazard
Reported
H410: Very toxic to aquatic life with long lasting effects; classification may be higher than some other chlorophenoxy herbicides (e.g., 2,4-D, MCPA)
Compound-specific ecotoxicity assessment required
Class-based generalizations may underestimate risk
Ecotoxicology Environmental Fate Risk Assessment

Methyl 4-(2,4-dichlorophenoxy)butanoate Applications


Environmental Pesticide Residue Monitoring

Methyl 4-(2,4-dichlorophenoxy)butanoate is optimally utilized as a certified analytical reference standard (PESTANAL) for the quantification of 2,4-DB residues in environmental matrices, including water, soil, and agricultural commodities, using EPA Methods 515, 8150B, and 8151A . Its high purity and certified concentration enable accurate calibration and method validation in ISO/IEC 17025-accredited laboratories .

Chromatographic Method Optimization

The compound's elevated lipophilicity (XLogP3 = 3.9) relative to other chlorophenoxy methyl esters makes it an ideal probe for optimizing reversed-phase HPLC and GC-MS methods intended to resolve co-eluting pesticide analytes in complex multi-residue mixtures [1]. Its distinct retention behavior helps establish robust separation protocols for regulatory compliance testing [1].

Somatic Embryogenesis in Plant Biotechnology

Researchers investigating synthetic auxin effects on somatic embryogenesis in alfalfa, celery, and lettuce may employ Methyl 4-(2,4-dichlorophenoxy)butanoate as a pro-herbicide precursor that, upon hydrolysis to the active acid 2,4-DB, demonstrates improved embryo development outcomes compared to the standard auxin 2,4-D [2]. This application is particularly relevant for crop improvement and plant regeneration studies [2].

Environmental Fate & Aquatic Ecotoxicology

Given its H410 classification indicating high aquatic toxicity with long-lasting effects, this compound serves as a critical analytical standard for environmental fate studies designed to track the transport, degradation, and bioaccumulation potential of 2,4-DB methyl ester in surface water and sediment systems [3]. Its use ensures that ecotoxicological risk assessments are based on compound-specific data rather than class-level extrapolations [3].

Application
Selection Property
Validation Focus
Pesticide residue monitoring
Certified reference standard (PESTANAL) for multi-residue methods
ISO/IEC 17025 method validation and traceability
Chromatographic method optimization
Elevated lipophilicity profile for distinct RP retention behavior
Separation protocol validation for co-eluting analytes
Plant biotechnology (somatic embryogenesis)
2,4-DB pro-herbicide scaffold
Plantlet formation endpoint context (class-level review)
Aquatic ecotoxicology studies
H410 aquatic toxicity classification
Compound-specific environmental risk assessment

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47 linked technical documents
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